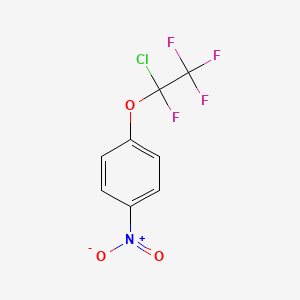
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate (3-ATPMT) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. 3-ATPMT has a variety of properties that make it a useful reagent in laboratory experiments, including its high solubility and stability.
Wissenschaftliche Forschungsanwendungen
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% has a variety of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, including peptides and proteins. It is also used as a catalyst in the synthesis of polymers. Additionally, 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% is used as a cross-linking agent in the production of biodegradable polymers.
Wirkmechanismus
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% acts as a catalyst in the synthesis of organic compounds. It acts by protonating the reactants, which increases their reactivity and facilitates the formation of the desired product. Additionally, 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% can act as an acid-base catalyst, which increases the rate of the reaction.
Biochemical and Physiological Effects
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% is generally considered to be non-toxic and non-irritating. It is not known to have any significant biochemical or physiological effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is also stable and non-toxic. Additionally, it has a high solubility in water and ethanol, which makes it easy to use in a variety of different laboratory settings. However, 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% is not soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97%. It could be used as a catalyst in the synthesis of other organic compounds, such as peptides and proteins. Additionally, it could be used as a cross-linking agent in the production of biodegradable polymers. Finally, 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% could be used in the development of new drugs, as it has been shown to increase the reactivity of certain compounds.
Synthesemethoden
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% can be synthesized from 3-amino-1,1,1-trifluoro-4-methyl-2-pentanol (ATPM) and toluenesulfonic acid. The reaction is typically carried out in anhydrous ethanol at room temperature. ATPM is first dissolved in the ethanol, and then toluenesulfonic acid is added. The mixture is stirred for several minutes until the reaction is complete.
Eigenschaften
IUPAC Name |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H12F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(2)4(10)5(11)6(7,8)9/h2-5H,1H3,(H,8,9,10);3-5,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIJGQMXIYBCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(C(F)(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)






